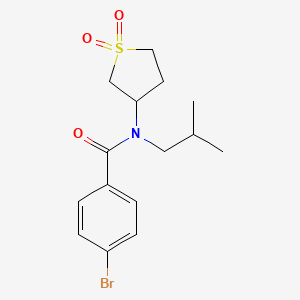

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Description

Properties

IUPAC Name |

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEHXBRYKZWCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Sulfone Formation: The oxidation of the tetrahydrothiophene ring to form the sulfone group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Amide Bond Formation: The final step involves the formation of the amide bond between the brominated benzamide and the tetrahydrothiophene sulfone. This can be achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkoxides, using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Further oxidized sulfone derivatives

Reduction: De-brominated benzamide derivatives

Substitution: Substituted benzamide derivatives with various functional groups

Scientific Research Applications

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfone group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of N-substituted benzamides with sulfolane and aryl/alkyl substituents. Below is a comparative analysis with key analogs identified in the literature:

Table 1: Structural Comparison of Sulfolane-Containing Benzamides

Key Observations:

Ortho substitution (C2) in ’s compound introduces steric hindrance, which could reduce rotational freedom.

N-Substituent Variations :

- The isobutyl group in the target compound provides steric bulk without aromaticity, contrasting with benzyl groups in analogs (e.g., 3-bromobenzyl in ). Benzyl derivatives with methoxy/isobutoxy substituents () may exhibit increased lipophilicity, affecting membrane permeability.

Sulfolane vs. Chromenone Moieties: The sulfolane group (1,1-dioxidotetrahydrothiophen-3-yl) enhances solubility due to its polar sulfone group, whereas chromenone-containing analogs () introduce rigid, planar structures that may influence π-π stacking interactions.

Lumping Strategy Relevance :

Compounds with shared sulfolane and benzamide backbones (e.g., ) may be grouped under a single surrogate in computational models due to similar reactivity and degradation pathways, as noted in ’s lumping approach . This reduces reaction complexity in environmental or metabolic studies.

Biological Activity

4-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

The compound can be described by the following chemical structure:

- Molecular Formula : C14H18BrN2O2S

- Molecular Weight : 360.27 g/mol

Biological Activity Overview

Research indicates that 4-bromo derivatives often exhibit significant biological activity, particularly in cancer treatment and as enzyme inhibitors. The specific compound under review has shown promising results in various studies.

- Inhibition of Growth Factor Receptors : Similar compounds have been identified as inhibitors of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor proliferation and survival.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cell lines.

- Induction of Apoptosis : The compound may promote programmed cell death through modulation of apoptotic pathways.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

- In Vitro Studies : In a study focusing on non-small cell lung cancer (NSCLC) cell lines, compounds similar to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide exhibited IC50 values ranging from 1.25 µM to 2.31 µM against various NSCLC lines with FGFR1 amplification .

- Molecular Docking Studies : Molecular docking experiments revealed that the compound could form multiple hydrogen bonds with FGFR1, suggesting a strong interaction that could inhibit receptor activity .

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FGFR1 Inhibition | NCI-H520 | 1.36 ± 0.27 | Inhibition of FGFR signaling |

| Cell Cycle Arrest | NCI-H1581 | 1.25 ± 0.23 | G2 phase arrest |

| Induction of Apoptosis | NCI-H226 | 2.31 ± 0.41 | Apoptotic pathway activation |

Case Studies

Several case studies highlight the potential therapeutic applications of compounds related to this structure:

- NSCLC Treatment : A series of bromo-substituted benzamides were evaluated for their ability to inhibit FGFR signaling in NSCLC models, demonstrating significant anti-tumor effects and highlighting their potential as targeted therapies .

- Enzyme Inhibition : Other studies have indicated that similar compounds can act as inhibitors for various enzymes involved in cancer progression, including LpxC, which is essential for bacterial lipid biosynthesis but also has implications in cancer metabolism .

Q & A

Q. Advanced Optimization Challenges

- Side reactions : Competing sulfone overoxidation or benzamide hydrolysis requires strict temperature control and inert atmospheres .

- Yield improvement : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances coupling efficiency by 15–20% .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Basic Analytical Approach

Q. Advanced Mechanistic Insights

- Target specificity profiling : Employ chemoproteomics (e.g., affinity chromatography-MS) to distinguish primary targets (e.g., kinases) from off-target interactions .

- Metabolite interference : Analyze in vitro vs. in vivo data discrepancies by tracking metabolite formation (LC-MS/MS) in hepatic microsomes .

What methodologies are recommended for characterizing the stereoelectronic effects of the sulfone and bromine groups?

Q. Basic Structural Analysis

- X-ray crystallography : Resolves spatial arrangement (monoclinic P21/n space group, β = 98.4°) and confirms sulfone planarity .

- DFT calculations : B3LYP/6-31G(d) level predicts electrophilic regions (e.g., bromine δ+ charge enhances aryl coupling) .

Q. Advanced Spectroscopic Techniques

- NMR relaxation studies : ¹⁵N NMR quantifies hydrogen-bonding interactions between the sulfone and adjacent amide .

- IR vibrational analysis : S=O stretching modes (1150–1250 cm⁻¹) correlate with sulfone reactivity in SNAr reactions .

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Q. Basic Stability Screening

Q. Advanced Kinetic Modeling

- Arrhenius plots : Calculate activation energy (Eₐ) for hydrolysis in plasma (t₁/₂ = 4–6 hours at 37°C) .

- Forced degradation studies : Use H₂O₂ or UV light to simulate oxidative/photoinduced pathways .

What strategies mitigate synthetic impurities in the final product?

Q. Basic Purification Methods

- Flash chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted bromophenyl intermediates .

- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals, confirmed by melting point (mp 162–164°C) .

Q. Advanced Process Controls

- In-line FTIR monitoring : Detects residual isobutylamine (<0.5% w/w) during coupling .

- DoE (Design of Experiments) : Optimizes reaction time/temperature to minimize di-brominated byproducts (<1%) .

How does the compound’s electronic configuration influence its bioactivity?

Q. Basic SAR (Structure-Activity Relationship)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.